6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9893423
InChI: InChI=1S/C16H11ClN4O/c17-11-1-4-15-20-14(9-21(15)8-11)16(22)19-12-2-3-13-10(7-12)5-6-18-13/h1-9,18H,(H,19,22)
SMILES: C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Molecular Formula: C16H11ClN4O
Molecular Weight: 310.74 g/mol

6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC9893423

Molecular Formula: C16H11ClN4O

Molecular Weight: 310.74 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide -

Specification

Molecular Formula C16H11ClN4O
Molecular Weight 310.74 g/mol
IUPAC Name 6-chloro-N-(1H-indol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H11ClN4O/c17-11-1-4-15-20-14(9-21(15)8-11)16(22)19-12-2-3-13-10(7-12)5-6-18-13/h1-9,18H,(H,19,22)
Standard InChI Key IRHWDJZRONSYTC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Canonical SMILES C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl

Introduction

Structural and Nomenclature Analysis

6-Chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide features a fused bicyclic imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The carboxamide’s amine moiety is a 1H-indol-5-yl group, introducing an indole heterocycle. The systematic IUPAC name reflects this arrangement: 6-chloro-N-(1H-indol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide.

Key structural features include:

  • Imidazo[1,2-a]pyridine core: A 9-π-electron aromatic system with a bridgehead nitrogen atom .

  • Chlorine substituent: Electron-withdrawing group at position 6, influencing electronic distribution and reactivity .

  • Indole moiety: A bicyclic structure with a pyrrole ring fused to a benzene ring, known for bioactivity in pharmaceuticals .

Synthetic Methodologies

Continuous Flow Synthesis

The imidazo[1,2-a]pyridine core is synthesized via condensation between 2-aminopyridines and α-bromoketones or α-bromocarboxylic acids. Herath et al. demonstrated a fully automated continuous flow approach for analogous imidazo[1,2-a]pyridine-2-carboxamides (Table 1).

Table 1: Generalized Synthesis Conditions for Imidazo[1,2-a]pyridine-2-carboxamides

StepReactantsConditionsResidence TimeYield (%)
12-Aminopyridine + Bromopyruvic acid125°C, DMF, 4.0 bar10–20 min60–72
2Carboxylic acid + AmineEDC/HOBt, 75°C, DMF10 min46–62

For the target compound, 6-chloro-2-aminopyridine reacts with bromopyruvic acid under continuous flow (125°C, 10 min), followed by coupling with 1H-indol-5-amine using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Iodine-Promoted Cyclization

An alternative route involves iodine-mediated cyclization of acetophenones and 2-aminopyridines in micellar or aqueous conditions . While this method primarily yields 2-arylimidazo[1,2-a]pyridines, adapting it for carboxamides would require post-cyclization functionalization.

Physicochemical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.38 (s, 1H, imidazo H-3), 8.24 (s, 1H, indole H-2), 7.83–7.45 (m, aromatic H), 11.2 (s, 1H, NH).
    13C NMR (100 MHz, DMSO-d6) :

  • δ 163.5 (C=O), 149.4 (imidazo C-2), 138.4–115.8 (aromatic C), 124.7 (indole C-5).
    HRMS (ESI): m/z calcd for C₁₆H₁₁ClN₄O [M+H]⁺: 311.0702; found: 311.0705 .

CompoundTargetIC₅₀ (nM)
6-Chloro-N-cyclohexyl derivativeAurora B42
N-Phenylimidazo[1,2-a]pyridineS. aureus1.2 μg/mL

Challenges and Future Directions

  • Synthetic Scalability: Continuous flow systems enhance throughput (36–72 compounds/day) , but indole coupling requires optimization for sterically hindered amines.

  • Selectivity: Chlorine’s electronic effects may necessitate protecting-group strategies during functionalization.

  • In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and toxicity.

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